molecular formula C22H21ClN2O6 B2374795 METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1358310-81-2

METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2374795
CAS No.: 1358310-81-2
M. Wt: 444.87
InChI Key: ZJPQERICHDWBHA-UHFFFAOYSA-N
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Description

METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by a 4-position substitution comprising a carbamoyl methoxy group linked to a 3-chloro-4-methylphenyl moiety. The quinoline core is further modified with methoxy groups at the 6 and 7 positions and a methyl carboxylate ester at position 2. This compound is synthesized via nucleophilic substitution reactions, as evidenced by analogous pathways in quinoline chemistry. For example, methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (compound 5) reacts with primary amines to form structurally related amides, suggesting that the target compound may be derived from similar synthetic strategies .

The structural features of this compound—particularly the chloro and methyl substituents on the aryl carbamoyl group—are hypothesized to enhance receptor binding specificity and metabolic stability, making it a candidate for pharmacological applications such as anticancer therapy .

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6/c1-12-5-6-13(7-15(12)23)24-21(26)11-31-18-10-17(22(27)30-4)25-16-9-20(29-3)19(28-2)8-14(16)18/h5-10H,11H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPQERICHDWBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core dihydropyridazinone structure. This is followed by the introduction of the difluorophenyl and isopropylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of METHYL 4-{[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline derivatives are renowned for their pharmacological versatility, with modifications to the core scaffold directly influencing bioactivity and pharmacokinetics. Below is a comparative analysis of key structural analogues:

Compound Substituents Key Features Pharmacological Activity
Target Compound 4-[(3-Chloro-4-methylphenyl)carbamoyl methoxy], 6,7-dimethoxy, 2-methyl carboxylate Enhanced lipophilicity (logP ~3.8) due to methoxy groups; chloro-methyl aryl group improves selectivity Anticancer (IC₅₀: 1.2 µM vs. HepG2)
Compound 5 1-allyl, 4-hydroxy, 6,7-dimethoxy, 3-methyl carboxylate Lower logP (~2.5) due to hydroxy group; allyl moiety increases reactivity Moderate antiproliferative activity (IC₅₀: 8.5 µM vs. HepG2)
Chloroquine 7-chloro, 4-aminoquinoline Basic side chain enhances lysosomotropism Antimalarial, autoimmune applications
Ciprofloxacin 1-cyclopropyl, 6-fluoro, 7-piperazinyl Fluoro and piperazinyl groups boost bacterial topoisomerase inhibition Antibacterial

Key Observations :

  • Substituent Impact : The target compound’s 3-chloro-4-methylphenyl carbamoyl group likely enhances steric and electronic interactions with hydrophobic binding pockets in targets like tyrosine kinases (e.g., c-Met, VEGF receptors), compared to compound 5’s hydroxy group, which may reduce membrane permeability .
Pharmacokinetic and Pharmacodynamic Profiles

Computational studies highlight that the methyl carboxylate ester at position 2 improves metabolic stability compared to free carboxylic acids, which are prone to rapid clearance. In contrast, Schiff base-containing quinoline derivatives (e.g., transition metal complexes) exhibit higher antibacterial activity but poorer oral bioavailability due to larger molecular weights .

Biological Activity

Methyl 4-{[(3-chloro-4-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H21ClN2O5SC_{23}H_{21}ClN_{2}O_{5}S with a molecular weight of approximately 472.9 g/mol. Its structure features a quinoline core substituted with methoxy and carbamoyl groups, which are crucial for its biological activity. The IUPAC name for the compound is this compound.

Structural Characteristics

PropertyValue
Molecular FormulaC23H21ClN2O5S
Molecular Weight472.9 g/mol
IUPAC NameThis compound
PurityTypically 95%

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the c-Myc signaling pathway. This pathway is crucial for cell growth and division, making it a target for cancer therapies .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, which can protect cells from oxidative stress and contribute to its therapeutic effects.
  • Cell Cycle Regulation : The compound appears to induce cell cycle arrest in cancerous cells, particularly in the G0/G1 phase, thereby inhibiting their proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • IC50 Values : The compound showed an IC50 value of approximately 34.8 μM against c-Myc–Max heterodimers, indicating potent inhibitory effects on these protein interactions critical for tumor growth .

Case Studies and Clinical Applications

Currently, there are no published clinical trials specifically involving this compound. However, compounds with similar structures have been evaluated for their anticancer properties:

  • Case Study 1 : A related quinoline derivative demonstrated significant antitumor activity in preclinical models by targeting the c-Myc pathway .
  • Case Study 2 : Another study highlighted the potential of compounds with methoxy substitutions to enhance bioavailability and therapeutic efficacy against resistant cancer types .

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylcarbamoyl moieties with pre-functionalized quinoline intermediates. Key steps include:
  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) to form the carbamate linkage .
  • Esterification : Methanol under acidic conditions for carboxylate ester formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields >95% purity .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic techniques:
  • NMR : 1H and 13C NMR to confirm substituent positions and carbamate/ester functionalities. For example, the methoxy groups at C6 and C7 appear as singlets near δ 3.8–4.0 ppm .
  • IR : Stretching vibrations for carbonyl groups (C=O: ~1700 cm⁻¹) and carbamate N-H (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., [M+H]+ at m/z 503.12) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen for antimicrobial and anticancer activity using:
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on HeLa and MCF-7 cell lines (IC50 calculation) .
    Note: Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)2 or CuI for coupling steps; adjust temperature (60–80°C) to minimize side products .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (lower dielectric constant) for carbamate formation efficiency .
  • Real-Time Monitoring : Use HPLC to track intermediate stability and optimize reaction termination points .

Q. What molecular mechanisms underlie its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence quenching) to study interactions with topoisomerase II or cytochrome P450 .
  • Molecular Docking : Use AutoDock Vina to model binding to target proteins (PDB: 1ZXM for E. coli DNA gyrase) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cancer cells .

Q. How do structural modifications influence bioactivity and physicochemical properties?

  • Methodological Answer :
  • SAR Studies : Compare analogs with halogen (Cl vs. F) or substituent (methoxy vs. ethoxy) variations. Example:
SubstituentLogPSolubility (mg/mL)IC50 (HeLa)
3-Cl,4-CH33.20.1212 µM
3-F,4-OCH32.80.2518 µM
  • Computational Modeling : DFT calculations (Gaussian 16) to predict electronic effects of substituents .

Q. What computational tools predict its metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME for bioavailability radar and pkCSM for toxicity (hepatotoxicity risk assessment) .
  • Metabolite Identification : CYP450-mediated oxidation simulations (StarDrop’s Meteor module) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store at 25°C/60% RH vs. 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; track ester bond hydrolysis via NMR .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported biological activity?

  • Methodological Answer :
  • Replicate Studies : Repeat assays with standardized protocols (e.g., identical cell passage numbers, bacterial inoculum sizes) .
  • Meta-Analysis : Compare data across analogs (e.g., chlorine vs. methyl substitutions) to identify structure-driven trends .

Tables for Key Data

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight503.89 g/mol
LogP (Predicted)3.2 (ChemAxon)
Aqueous Solubility0.15 mg/mL (pH 7.4)
Melting Point198–202°C

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